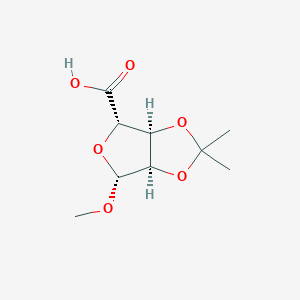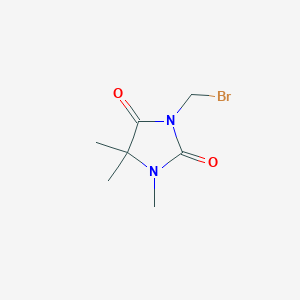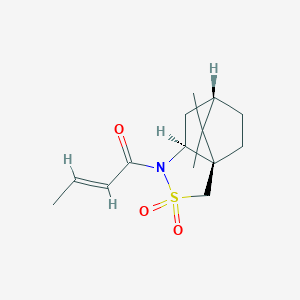
(3-Bromo-5-methoxyphenyl)methanol
Vue d'ensemble
Description
The compound "(3-Bromo-5-methoxyphenyl)methanol" is a brominated and methoxylated aromatic compound that is of interest in various chemical synthesis processes. The presence of the bromo and methoxy groups on the phenyl ring suggests that it could be a versatile intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related brominated and methoxylated compounds has been reported in the literature. For instance, a synthesis route for 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester has been developed starting from vanillin, involving bromination, oxidation, and esterification steps, with identification of intermediates by 1H-NMR and IR . Another study reports the synthesis of vicinal haloethers with a malononitrile group, where methanol not only served as a solvent but also influenced the reaction outcome . These studies indicate that methanol can play a crucial role in the synthesis of bromo-methoxy compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed by X-ray crystallography, revealing a monoclinic space group and specific cell dimensions . Similarly, the structure of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide was elucidated, showing a non-planar molecule with a trans configuration around the C=N bond and an intramolecular O—H∙∙∙N hydrogen bond .
Chemical Reactions Analysis
The reactivity of bromo-methoxyphenyl compounds can be inferred from the literature. The presence of a bromine atom on the aromatic ring makes these compounds suitable for further functionalization through nucleophilic substitution reactions. The methoxy group can influence the electronic properties of the ring, potentially activating or deactivating it towards further chemical transformations.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "this compound" are not directly reported, related compounds provide some insights. The solvate of 1,3-bis(2-ethoxyphenyl)triazene methanol indicates that methanol can participate in hydrogen bonding, affecting the compound's solubility and crystallization behavior . The crystallographic data of similar compounds suggest that they may have distinct melting points, solubilities, and densities, which are important for their handling and application in synthesis .
Applications De Recherche Scientifique
Antibacterial Applications
- Bromophenols Isolation from Marine Red Algae: Bromophenols isolated from the marine red alga "Rhodomela confervoides," including compounds related to (3-Bromo-5-methoxyphenyl)methanol, have shown significant antibacterial activity. Notably, these compounds exhibit moderate activity against various bacterial strains, highlighting their potential in antibacterial research (Xu et al., 2003).
Antioxidant Activity
- Bromophenols as Natural Antioxidants: A study focusing on naturally occurring bromophenols, including structures similar to this compound, identified these compounds in the marine alga "Rhodomela confervoides." These bromophenols exhibited strong antioxidant activities, comparable to traditional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This indicates the potential of this compound derivatives in antioxidant applications (Li et al., 2011).
Synthetic Chemistry Applications
- Total Synthesis of Biologically Active Compounds: A study on the synthesis of a natural product started from a derivative of this compound. This highlights its role as a starting material in the synthesis of biologically active compounds (Akbaba et al., 2010).
- Formation of Spiro Orthoesters: The reaction of certain derivatives with bromine and methanol led to the unexpected formation of spiro orthoesters. This showcases the potential of this compound in the field of organic synthesis and the formation of novel compounds (Balsamo et al., 1991).
Photolytic Studies
- Photolysis of Alkyl Radicals: The study of photolytic reactions involving alkyl radicals, derived from precursors similar to this compound, contributes to a better understanding of photochemical processes and the formation of olefin cation radicals (Bales et al., 2001).
Molecular Structure and Interaction Studies
- Supramolecular Interactions: An investigation into the molecular structures and packing behaviors of anisole derivatives, including those related to this compound, revealed insights into supramolecular interactions and the influence of bromine atoms on aromatic moieties (Nestler et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
(3-bromo-5-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWBDINRNWYVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442440 | |
| Record name | (3-BROMO-5-METHOXYPHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
262450-64-6 | |
| Record name | (3-BROMO-5-METHOXYPHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromo-5-methoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


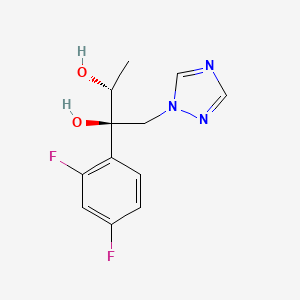

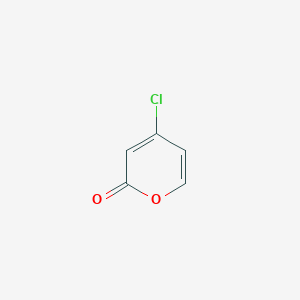

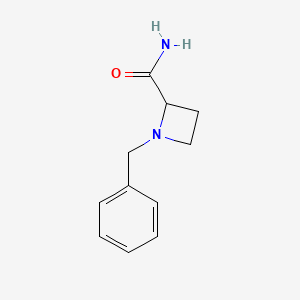
![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)
